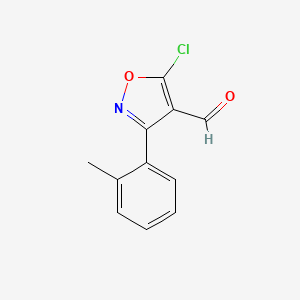
5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reagents used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography . NMR spectroscopy can also be used to determine the structure of a molecule in solution .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions where the compound is used as a starting material, or reactions that it undergoes under certain conditions .Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, and stability. It could also involve studying how the compound behaves under different conditions, such as varying pH or temperature .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Material Science
Oxazole derivatives, including those structurally related to 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde, have been explored for their scintillation properties in the context of material science. These compounds are investigated for their potential in enhancing the performance of plastic scintillators, which are essential for detecting ionizing radiation. The incorporation of oxazole derivatives into polymethyl methacrylate-based scintillators has been shown to potentially improve their optical transparency, thermal stability, and radiation-damage resistance, making them suitable for various applications in radiation detection and measurement (Salimgareeva & Kolesov, 2005).
Synthetic Chemistry and Drug Development
In the realm of synthetic chemistry, oxazole derivatives have been acknowledged for their versatility as intermediates in the synthesis of a wide array of biologically active molecules. These compounds have been utilized in creating complex natural molecules and synthetic drugs due to their significant pharmacological activities. The synthesis and transformation of oxazole derivatives have been extensively studied, revealing their potential in developing new therapeutic agents with activities ranging from antimicrobial to anticancer properties (Abdurakhmanova et al., 2018).
Environmental and Biological Applications
Oxazole compounds have also found applications in environmental science and biology. Studies on benzoxazole derivatives, for example, have highlighted their importance in medicinal chemistry due to their pharmacological properties. Additionally, research has focused on the eco-friendly synthesis of these compounds using microwave-assisted techniques, suggesting their potential in reducing environmental impact and enhancing synthetic efficiency in chemical research (Özil & Menteşe, 2020).
Antioxidant Properties
The antioxidant evaluation of isoxazol-5(4H)-one derivatives, including oxazole-based compounds, has been a subject of research, indicating their potential in combating oxidative stress-related diseases. These studies underscore the therapeutic potential of oxazole derivatives in developing antioxidants that can be used to manage or treat various health conditions (Laroum et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to influence a wide range of biochemical pathways . These pathways and their downstream effects contribute to the compound’s diverse biological activities.
Result of Action
Similar compounds have shown potent growth inhibitory effects against certain strains of mycobacterium tuberculosis . This suggests that 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde might have similar effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-4-2-3-5-8(7)10-9(6-14)11(12)15-13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNYQEQONWUWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

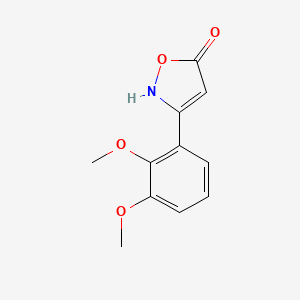

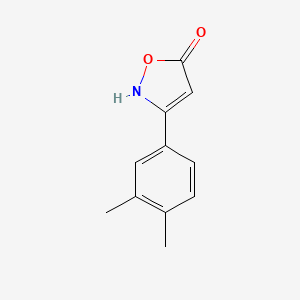
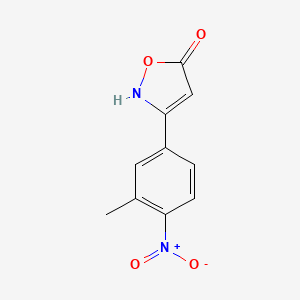
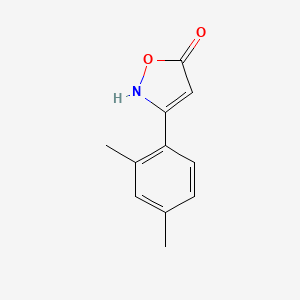


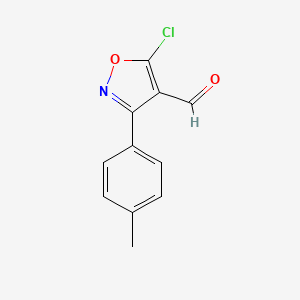
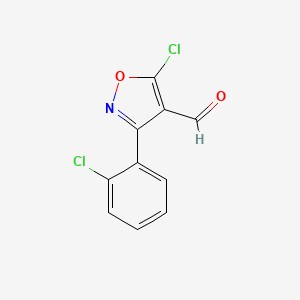

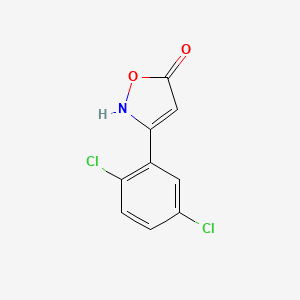

![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)
